molecular formula C14H19BO5 B12509066 (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid

(4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid

Cat. No.: B12509066
M. Wt: 278.11 g/mol
InChI Key: XTWZURLIQHUCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid: is a boronic acid derivative that features a tetrahydropyran ring substituted with an ethoxycarbonyl group and a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification using ethyl chloroformate and a base such as triethylamine.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated tetrahydropyran derivative in the presence of a palladium catalyst and a base.

    Formation of the Boronic Acid Group: The final step involves the conversion of the phenyl group to a boronic acid group using a suitable boron reagent, such as boronic acid or boronate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

    Bioconjugation: Used in the synthesis of bioconjugates for imaging and therapeutic applications.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Diagnostics: Utilized in the development of diagnostic assays involving boronic acid interactions.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The ethoxycarbonyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the tetrahydropyran and ethoxycarbonyl groups, making it less versatile in certain applications.

    (4-(4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, which may affect its reactivity and solubility.

    (4-(4-(Hydroxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid: Contains a hydroxycarbonyl group, which can influence its chemical behavior and applications.

Uniqueness: The presence of the ethoxycarbonyl group in (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid provides unique reactivity and solubility properties, making it particularly useful in cross-coupling reactions and bioconjugation applications. The tetrahydropyran ring adds to the compound’s stability and versatility in various chemical environments.

Properties

Molecular Formula

C14H19BO5

Molecular Weight

278.11 g/mol

IUPAC Name

[4-(4-ethoxycarbonyloxan-4-yl)phenyl]boronic acid

InChI

InChI=1S/C14H19BO5/c1-2-20-13(16)14(7-9-19-10-8-14)11-3-5-12(6-4-11)15(17)18/h3-6,17-18H,2,7-10H2,1H3

InChI Key

XTWZURLIQHUCKO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2(CCOCC2)C(=O)OCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.